molecular formula C21H13BrN2O2S B2576033 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 312755-90-1

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2576033
CAS No.: 312755-90-1
M. Wt: 437.31
InChI Key: YFNPAVURISJYQF-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 312755-90-1) is a high-purity benzothiazole derivative supplied for advanced research and development. This compound features a molecular formula of C21H13BrN2O2S and a molecular weight of 437.31 g/mol . Benzothiazole derivatives are recognized as a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities . Research into structurally similar 1,3-benzothiazol-2-yl benzamides has demonstrated significant promise in preclinical studies, particularly showcasing anticonvulsant properties in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens without associated neurotoxicity . Furthermore, the broader benzothiazole and benzamide structural classes are under investigation for their potential as anticancer agents, with some derivatives acting through novel mechanisms like ROR1 inhibition to affect cancer cell proliferation and survival pathways . Other research applications for this compound class include their use as intermediates in novel synthetic methods, such as gold(I)-mediated intramolecular transamidation reactions . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O2S/c22-16-10-11-17-18(12-16)27-21(23-17)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNPAVURISJYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by bromination. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . The process can be summarized as follows:

    Condensation: 2-aminobenzenethiol reacts with benzoyl chloride in the presence of a base to form the benzothiazole ring.

    Bromination: The resulting compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the bromine atom may enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Core Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Benzothiazole Substituent Benzamide Substituent Molecular Formula Key Features
4-Benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide 6-Bromo 4-Benzoyl C₂₁H₁₃BrN₂O₂S Bromo (electron-withdrawing), benzoyl
4-Benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide 6-Nitro 4-Benzoyl C₂₁H₁₃N₃O₄S Nitro (strong electron-withdrawing)
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide 6-Methyl 4-Bromo C₂₁H₁₅BrN₂OS Methyl (electron-donating), bromo
4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide 6-Methyl 4-Chloro, 2-Nitro C₁₅H₁₀ClN₃O₃S Chloro, nitro (dual electronic effects)
4-Methoxy-N-(6-methoxybenzothiazol-2-yl)benzamide 6-Methoxy 4-Methoxy C₁₆H₁₄N₂O₃S Methoxy (electron-donating, polar)

Key Observations :

  • For instance, the nitro analog (C₂₁H₁₃N₃O₄S) may exhibit stronger hydrogen-bonding interactions due to its polar nitro group .
  • Electron-donating groups (e.g., methyl, methoxy) increase lipophilicity and may improve membrane permeability. The methoxy derivative (C₁₆H₁₄N₂O₃S) likely has higher solubility in polar solvents compared to bromo/nitro analogs .
  • Dual substitutions (e.g., chloro + nitro in C₁₅H₁₀ClN₃O₃S) introduce steric and electronic complexity, which could modulate selectivity in biological systems .

Physicochemical Properties

  • Crystallography and Stability : The SHELX system () and ORTEP-3 () are widely used for crystallographic analysis of such compounds. Hydrogen-bonding patterns () in analogs like 4-bromo-N-[4-(6-methylbenzothiazol-2-yl)phenyl]benzamide (C₂₁H₁₅BrN₂OS) could stabilize crystal lattices, influencing melting points and solubility .
  • Solubility : Methoxy and nitro groups may enhance aqueous solubility compared to bromo or benzoyl substituents due to increased polarity .

Biological Activity

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structural features, including the brominated benzothiazole moiety and the benzamide linkage, suggest potential for significant biological activity. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN3O2SC_{16}H_{14}BrN_{3}O_{2}S. The compound features a benzothiazole ring substituted with a bromine atom at the 6-position, which is known to enhance the biological activity through increased binding affinity to target proteins.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The bromine atom enhances binding affinity through halogen bonding, while the benzothiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. This inhibition may lead to modulation of cellular pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For instance:

  • In vitro studies demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines by inhibiting key enzymes involved in cell survival pathways.
  • Case Study : A study evaluating a series of benzothiazole derivatives found that those with brominated structures exhibited enhanced cytotoxicity against cancer cells compared to their non-brominated counterparts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research Findings : Similar benzothiazole derivatives have shown significant antibacterial and antifungal activities, suggesting that this compound may also possess these properties .
  • Mechanism : The antimicrobial action is thought to arise from the disruption of microbial cell membranes or inhibition of critical metabolic pathways within the pathogens.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-AminobenzothiazoleSimple benzothiazole coreModerate anticancer activity
N-(6-Bromobenzo[d]thiazol-2-yl)acetamideBrominated core linked to acetamideAntimicrobial properties
N-(4-Fluoro-benzo[d]thiazol-2-yl)-4-[((4-methylpiperidin)-1-sulfonyl)benzamide]Fluorinated instead of brominatedEnhanced metabolic stability

This table highlights how structural variations affect biological activities, emphasizing the potential advantages of bromination in enhancing pharmacological effects.

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